![molecular formula C17H13ClN2O3 B2578334 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1340947-28-5](/img/structure/B2578334.png)
3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
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Description
Scientific Research Applications
Synthesis of Derivatives
The compound 3-(7-chloro-9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is related to various heterocyclic derivatives. For instance, 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives were synthesized using Bischler-Napieralski-type reactions and C-N ring-closure reactions. These derivatives were used as starting materials in ring-expansion reactions through the Meisenheimer rearrangement (Bremner, Browne, & Gunawardana, 1984).
Mechanism and Stereochemistry
In another study, the mechanism and stereochemistry of the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines were explored. This involved synthesizing and studying the stereochemistry of compounds like 2-chloro-4-phenyl-2a-(4′-methoxyphenyl)-3,5-dihydroazatetracyclic [1,2-d]benzo [ 1,4]diazepin-1 -one through NMR spectroscopy and X-ray diffraction (Wang et al., 2001).
Photocycloaddition Reactions
The photocycloaddition reactions of phenol to benzonitriles, including methoxy-, methyl-, and chloro-substituted benzonitriles, were studied. These reactions resulted in substituted 1,2-dihydroazocin-2-ones, showcasing how substituent positions on the benzonitrile affect the efficiency of photocycloaddition (Al-Jalal, 1990).
Synthesis of Novel Heterocyclic Systems
The compound was used as an intermediate for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. This involved synthesizing and characterizing novel compounds and evaluating them for antimicrobial and anticancer activities (Ibrahim et al., 2022).
properties
IUPAC Name |
3-(7-chloro-9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-15-7-13(18)6-12-9-20(16(21)10-23-17(12)15)14-4-2-3-11(5-14)8-19/h2-7H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPPPKUIJPTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N(C2)C3=CC=CC(=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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